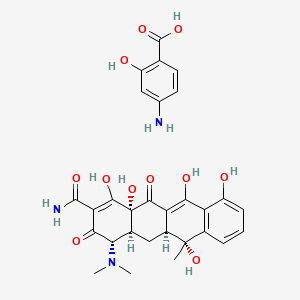
Tetracycline paraminosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracycline paraminosalicylate is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This class of antibiotics is known for its effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline paraminosalicylate involves several steps, starting from the fermentation of benzoic acid to produce the 1,2-dihydrodiol, followed by epoxidation, rearrangement, and silylation . The key intermediate is then acylated to form a ketone, which undergoes a diastereoselective carbon-carbon bond-forming reaction to yield the final product .
Industrial Production Methods
Industrial production of tetracyclines typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to various extraction and purification steps to isolate the desired antibiotic . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetracycline paraminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For example, acidic conditions can lead to the dehydration of tetracycline to yield anhydrotetracycline .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Tetracycline paraminosalicylate has a wide range of scientific research applications:
Mecanismo De Acción
Tetracycline paraminosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the incorporation of new amino acids into the growing peptide chain . The compound also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds in the tetracycline class include doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups and pharmacological properties .
Uniqueness
Tetracycline paraminosalicylate is unique due to its specific chemical modifications, which enhance its antibacterial activity and reduce resistance. Unlike some other tetracyclines, it is less susceptible to efflux pump-mediated resistance and ribosomal protection proteins .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and mechanism of action make it an important tool in the fight against bacterial infections, particularly those caused by resistant strains.
Propiedades
Número CAS |
72283-97-7 |
|---|---|
Fórmula molecular |
C29H31N3O11 |
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |
Clave InChI |
WVTDZOPAGHNYTM-IZGCTLQUSA-N |
SMILES isomérico |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















